molecular formula C19H18O6 B12910414 ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate

((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B12910414
M. Wt: 342.3 g/mol
InChI Key: AKCFUIMCQPPMTA-RTKIROINSA-N
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Description

((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate: is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with benzoyloxy and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions. The benzoyloxy groups are introduced via esterification reactions using benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzoyl-substituted ketones, while reduction of the ester groups can produce benzoyl-substituted alcohols.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Its derivatives may exhibit pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications .

Mechanism of Action

The mechanism of action of ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrofuran derivatives with benzoyloxy and hydroxyl groups. Examples include:

  • ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl acetate
  • ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl propionate

Uniqueness

The uniqueness of ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate lies in its specific substitution pattern and stereochemistry. The presence of both benzoyloxy and hydroxyl groups on the tetrahydrofuran ring provides unique reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

[(2R,3S)-3-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C19H18O6/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2/t15-,16+,17?/m0/s1

InChI Key

AKCFUIMCQPPMTA-RTKIROINSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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